molecular formula C13H14N2O B2370122 N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide CAS No. 1240968-49-3

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No. B2370122
M. Wt: 214.268
InChI Key: CKLFKGYHXAJXEP-UHFFFAOYSA-N
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Description

“N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is a complex organic compound. The “cyanomethyl” group (N≡CCH2–) is a type of nitrile group . The “tetrahydronaphthalene” part refers to a naphthalene ring, a polycyclic aromatic hydrocarbon, that has been fully hydrogenated .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using cyanomethyl salts of pyridine and analogous isoquinolines . Another method involves reacting amines with alkyl cyanoacetates .


Chemical Reactions Analysis

The reactivity of similar compounds, such as pyridinium ylides, is influenced by the characteristics of the reactants employed . They have been used in the synthesis of various heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. Similar compounds have been characterized using thermal analysis techniques .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel tetrahydronaphthalene derivatives have been synthesized and tested for their effects on proliferation and nitric oxide production in lipopolysaccharide-activated Raw 264.7 macrophages. Some compounds showed dose-dependent decrease in nitrite levels without exhibiting cytotoxic effects, indicating potential anti-inflammatory properties (Gurkan et al., 2011).
  • New benzo[H]quinazoline derivatives, synthesized from related chemical precursors, have shown antineoplastic and antimonoamineoxidase properties, highlighting their potential in cancer therapy and enzyme inhibition (Markosyan et al., 2010).

Anticoagulant Screening

  • Chemoselective synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and related compounds was performed, with some products screened for their anticoagulant effects. Amidines and tetrahydronaphthamides demonstrated greater activity than their counterparts, suggesting their utility in developing anticoagulant therapies (Nguyen & Ma, 2017).

Colorimetric Sensing of Fluoride Anions

  • A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and evaluated for their colorimetric sensing capabilities of fluoride anions. One compound exhibited a significant color transition upon fluoride anion detection, demonstrating its utility in developing sensitive chemical sensors (Younes et al., 2020).

Drug-Drug Interaction and Cytochrome P450 Inhibition

  • Investigations into the time-dependent inhibition of cytochrome P450 3A by melanocortin-4 receptor agonists revealed the formation of a cyanonitrosotetrahydronaphthalenyl derivative, highlighting the significance of understanding drug metabolism and potential interactions in drug development (Tang et al., 2008).

Future Directions

The future directions for this compound would depend on its specific applications. For similar compounds used in plant immunity, future research could focus on optimizing their synthesis, improving their efficacy, and reducing any potential environmental impact .

properties

IUPAC Name

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLFKGYHXAJXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

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